Dichlorofluoroacetic acid

Descripción general

Descripción

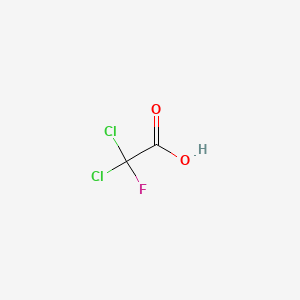

Dichlorofluoroacetic acid is a chemical compound with the molecular formula C₂HCl₂FO₂. It is a type of haloacetic acid, which means it contains halogen atoms (chlorine and fluorine) attached to an acetic acid backbone. This compound is known for its strong acidity and reactivity, making it useful in various chemical processes and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dichlorofluoroacetic acid can be synthesized through several methods. One common method involves the reaction of 1,1,3-trifluoro-3,3-dichloropropene with potassium permanganate . The reaction conditions typically involve the use of a solvent such as water or an organic solvent, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of the degradation of refrigerants such as 1,1,2-trichloro-1,1-difluoroethane (CFC-113) and 1-chloro-1,1-difluoroethane (HCFC-142b) . These processes involve complex chemical reactions and require specialized equipment to handle the corrosive nature of the compound.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Dichlorofluoroacetic acid undergoes hydrolysis in aqueous environments, primarily through nucleophilic substitution and oxidation pathways.

Mechanism and Products

-

Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. This results in cleavage of the C–Cl bonds and formation of glyoxalic acid (CHOCOOH), hydrogen chloride (HCl), and hydrogen fluoride (HF) :

-

Rate Determinants : Hydrolysis rates depend on halogen electronegativity. The presence of fluorine (higher electronegativity than chlorine) stabilizes the intermediate transition state, accelerating reaction kinetics compared to dichloroacetic acid .

Table 1: Hydrolysis Rates of Haloacetic Acids

| Compound | Hydrolysis Rate Constant (k, s⁻¹) | Products |

|---|---|---|

| This compound | Glyoxalic acid, HCl, HF | |

| Dichloroacetic acid | Glyoxalic acid, 2HCl | |

| Dibromoacetic acid | Glyoxalic acid, 2HBr |

Thermal Decomposition

At elevated temperatures, this compound decomposes via decarboxylation and halogen elimination.

Pathways

-

Decarboxylation : Loss of CO₂ generates dichlorofluoromethane (CCl₂F), a volatile chlorofluorocarbon derivative :

-

Competing Oxidation : Under oxidative conditions, the acid degrades to form hydrogen halides and carbon monoxide .

Thermodynamic Data

-

Activation energy () for decarboxylation: (lower than trichloroacetic acid due to fluorine’s inductive effects) .

Substitution Reactions

The chlorine and fluorine atoms participate in nucleophilic substitutions, influenced by reaction conditions.

Chlorine Displacement

-

In basic media, hydroxide ions replace chlorine atoms, forming fluorohydroxyacetic acid derivatives :

-

Kinetics : The reaction follows second-order kinetics, with a rate constant at 25°C .

Acid-Base Reactivity

This compound acts as a strong acid () due to electron-withdrawing halogens stabilizing the conjugate base.

Environmental Degradation

As a PFAS-related compound, this compound resists microbial degradation but undergoes photolysis under UV light:

Table 2: Degradation Half-Lives

| Process | Half-Life (Days) | Conditions |

|---|---|---|

| Hydrolysis | 180 | pH 7, 25°C |

| Photolysis | 45 | UV-A, 298 K |

Aplicaciones Científicas De Investigación

Environmental Applications

Dichlorofluoroacetic acid is primarily recognized for its presence as a degradation product of various halogenated compounds, particularly in aquatic environments. Its significance lies in the following areas:

- Phytotoxicity Studies : Research has shown that DCFA can exhibit phytotoxic effects on aquatic plants. For instance, studies have documented its impact on macrophytes like Lemna gibba and Myriophyllum spicatum, indicating potential ecological risks associated with its presence in water bodies .

- Water Quality Assessment : As a haloacetic acid, DCFA is monitored in drinking water and wastewater treatment processes. Its detection is crucial for evaluating the degradation of chlorinated compounds and ensuring compliance with environmental regulations .

Chemical Synthesis

In synthetic chemistry, this compound serves as an important intermediate:

- Synthesis of Fluorinated Compounds : DCFA is utilized in the synthesis of various fluorinated organic compounds. Its reactivity allows it to participate in nucleophilic substitutions and other reactions that lead to the formation of more complex fluorinated molecules .

- Precursor for Agrochemicals : The compound can be used as a precursor in the development of agrochemicals, particularly herbicides and pesticides. The fluorine atoms enhance the biological activity and stability of these compounds, making them more effective in agricultural applications .

Toxicological Research

Toxicological studies involving this compound have provided insights into its safety profile:

- Acute and Chronic Toxicity Studies : Research has involved assessing the acute toxicity of DCFA through various exposure routes, including inhalation and dermal exposure. Studies on animal models have indicated potential health risks associated with high concentrations, including respiratory irritation and systemic effects .

- Metabolism Studies : Investigations into the metabolism of this compound reveal that it may undergo biotransformation to less harmful metabolites. Understanding these metabolic pathways is essential for evaluating the long-term effects of exposure to this compound .

Case Study 1: Phytotoxic Effects on Aquatic Plants

A study conducted by researchers focused on the effects of DCFA on Lemna gibba. The results indicated significant growth inhibition at concentrations above 10 mg/L, suggesting that DCFA poses a risk to aquatic ecosystems when present in elevated levels.

Case Study 2: Toxicity Assessment in Rodent Models

In a chronic toxicity study involving Fischer 344 rats exposed to varying concentrations of DCFA, researchers observed changes in body weight and organ weights at higher exposure levels. Notably, no significant histopathological changes were reported, indicating that while there are observable effects at high doses, DCFA may not accumulate significantly in tissues over time.

Mecanismo De Acción

The mechanism by which dichlorofluoroacetic acid exerts its effects involves its strong acidity and reactivity. It can interact with biological molecules, leading to changes in their structure and function. The molecular targets and pathways involved are still under investigation, but it is known to inhibit certain enzymes and disrupt cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Chlorodifluoroacetic acid: Similar in structure but with one less chlorine atom.

Difluoroacetic acid: Contains two fluorine atoms instead of one chlorine and one fluorine.

Trichloroacetic acid: Contains three chlorine atoms instead of one chlorine and one fluorine.

Uniqueness

Dichlorofluoroacetic acid is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct chemical properties and reactivity compared to other haloacetic acids. This uniqueness makes it valuable in certain chemical processes and industrial applications .

Actividad Biológica

Dichlorofluoroacetic acid (DCFA) is a chemical compound that has garnered attention for its potential biological activities and metabolic effects. This article aims to synthesize existing research findings related to the biological activity of DCFA, including its metabolic pathways, toxicological effects, and potential therapeutic implications.

This compound, with the chemical formula , is a derivative of chlorinated acetic acids. It is primarily formed as a metabolite during the biotransformation of certain fluorinated hydrocarbons, particularly 1,1-dichloro-1-fluoroethane (HCFC-141b). Research indicates that DCFA is produced in small quantities when organisms metabolize HCFC-141b, highlighting its role as a minor but significant metabolite in toxicological studies .

Table 1: Metabolites of HCFC-141b

| Metabolite | Description |

|---|---|

| 2,2-Dichloro-2-fluoroethanol | Major metabolite |

| This compound | Minor metabolite |

| Glucuronate conjugates | Primary excretion form |

Toxicological Effects

The toxicological profile of DCFA has been investigated in various animal studies. Notably, inhalation studies on rats exposed to high concentrations of HCFC-141b revealed the presence of DCFA in urine samples. While no significant acute toxicity was observed at lower exposure levels, higher concentrations led to reduced body weight gain and other physiological changes .

In chronic exposure studies, DCFA did not show significant neoplastic changes in rats at any tested concentration; however, it was associated with hyperplasia in Leydig cells at elevated doses . This suggests that while DCFA may not be overtly toxic at low levels, its long-term effects warrant further investigation.

Biological Activity and Potential Applications

Research into the biological activity of DCFA has revealed several interesting avenues:

Case Studies

A notable case study involved the examination of the metabolic pathways of HCFC-141b in Fischer 344 rats. The study found that after exposure to high concentrations of HCFC-141b, metabolites including DCFA were detected in urine samples . This underscores the relevance of studying DCFA not only in toxicology but also in understanding the broader implications of fluorinated compounds on health and the environment.

Propiedades

IUPAC Name |

2,2-dichloro-2-fluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2FO2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDANIBGCYQAQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188876 | |

| Record name | Dichlorofluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-19-8 | |

| Record name | 2,2-Dichloro-2-fluoroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorofluoroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorofluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorofluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.